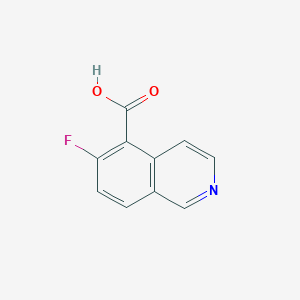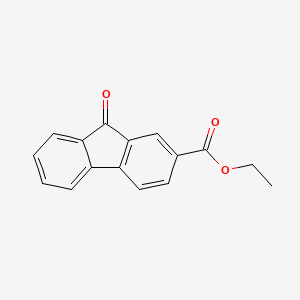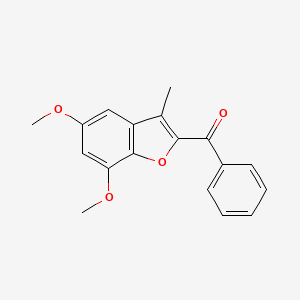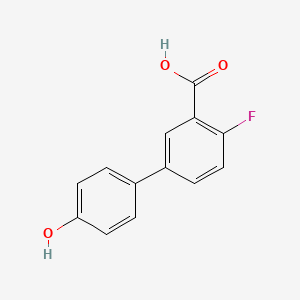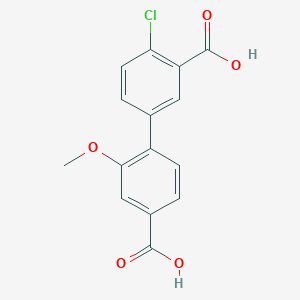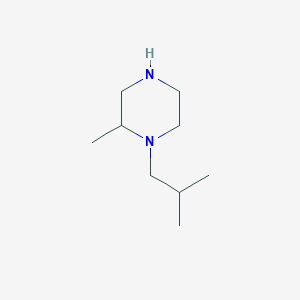
2-Methyl-1-(2-methylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-1-(2-methylpropyl)piperazine” is an organic compound that is a derivative of piperazine . Piperazine is a six-membered ring containing two opposing nitrogen atoms . It is used in the laboratory for chemical synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(2-methylpropyl)piperazine” consists of a six-membered ring with two nitrogen atoms. The molecular formula is C5H12N2 and the molecular weight is 100.1622 .
Chemical Reactions Analysis
Piperazine derivatives, including “2-Methyl-1-(2-methylpropyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, Ugi reactions, and ring-opening of aziridines under the action of N-nucleophiles . They can also be involved in CO2 absorption processes .
科学研究应用
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Medicinal Chemistry
Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donor/acceptor, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of new compounds with potentially useful properties.
Synthesis of Functionalized Piperazines
Functionalized piperazines are synthesized using various methods, with a focus on C–H functionalization . These functionalized piperazines can be used in a variety of applications, including drug discovery and medicinal chemistry .
Organic Chemistry
“2-Methyl-1-(2-methylpropyl)piperazine” is used in organic chemistry for the synthesis of various organic compounds . Its molecular formula is C9H20N2 and it has a molecular weight of 156.27 .
安全和危害
“2-Methyl-1-(2-methylpropyl)piperazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
The future directions for “2-Methyl-1-(2-methylpropyl)piperazine” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, recent developments in the synthesis of piperazine derivatives focus on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and more . These methods could potentially be applied to the synthesis of “2-Methyl-1-(2-methylpropyl)piperazine” and other similar compounds.
属性
IUPAC Name |
2-methyl-1-(2-methylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-4-10-6-9(11)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENATVOGKZGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpropyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

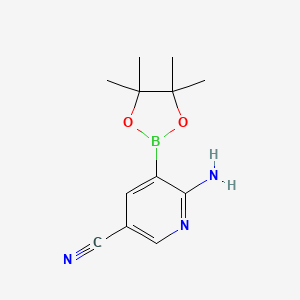

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)
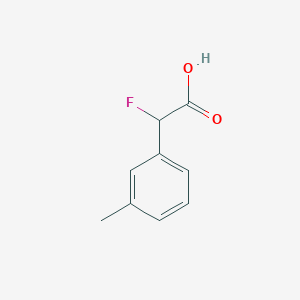

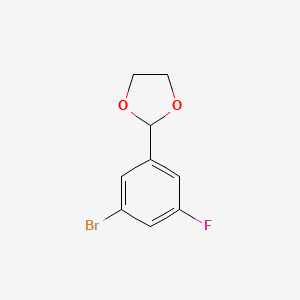
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
